molecular formula C23H30N2O B2971475 N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide CAS No. 334974-41-3

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide

Cat. No. B2971475
CAS RN: 334974-41-3
M. Wt: 350.506
InChI Key: YWIODUZHNKRKCF-UHFFFAOYSA-N
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Description

“N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” is a member of piperidines . It has a molecular formula of C19H21IN2O and a molecular weight of 420.3 g/mol . Another similar compound, “N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylbenzamide”, belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “N’- (1-benzylpiperidin-4-yl)acetohydrazide” was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction .


Molecular Structure Analysis

The crystal structure of “N’- (1-benzylpiperidin-4-yl)acetohydrazide” is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .


Physical And Chemical Properties Analysis

“N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” has a molecular weight of 420.3 g/mol . “N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylbenzamide” has a molecular weight of 360.5 g/mol .

Scientific Research Applications

Radiopharmaceutical Potential in Cancer Imaging

The compound N-(1-Benzylpiperidin-4-yl)-4-tert-Butylbenzamide has been studied for its potential use as a radiopharmaceutical in cancer imaging. In a study by John et al. (1995), a radiolabeled version of this compound showed high affinity for sigma-1 and sigma-2 receptor subtypes and was investigated for its binding characteristics to MCF-7 breast cancer cells. The study indicated the potential of this compound in imaging breast cancer by targeting sigma receptor sites (John et al., 1995).

PET Imaging of Sigma Receptors

Shiue et al. (1997) researched the use of a fluorine-18 labeled derivative of this compound as a ligand for positron emission tomography (PET) imaging of sigma receptors. This study found that the compound bound to sigma receptors with high affinity and selectivity, suggesting its potential as a radioligand in PET imaging for sigma receptors in humans (Shiue et al., 1997).

Synthesis and Pharmacological Characterization

Another study by John et al. (1995) on the synthesis and pharmacological characterization of a radiolabeled version of this compound revealed its saturable binding with high affinity to MCF-7 breast tumor cells. The study further explored the biodistribution and clearance of the compound in rats, demonstrating its potential in imaging breast cancer (John et al., 1995).

Ligand for PET Imaging in Breast Cancer

In a 2000 study by Shiue et al., N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide was evaluated as a potential ligand for PET imaging of breast cancer. The study found high uptake of the compound in breast cancer tumors in mice, indicating its promise as a ligand for PET imaging in detecting breast cancer (Shiue et al., 2000).

Mechanism of Action

Target of Action

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide primarily targets Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of individuals with Alzheimer’s disease.

Mode of Action

It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the symptoms of Alzheimer’s disease.

Biochemical Pathways

Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By inhibiting Beta-secretase 1, the compound could disrupt this pathway and reduce the accumulation of beta-amyloid peptide.

Result of Action

Given its potential inhibitory effect on beta-secretase 1, it could lead to a decrease in the production of beta-amyloid peptide . This could potentially result in a reduction of beta-amyloid plaques in the brain, which are associated with neurodegeneration in Alzheimer’s disease.

Future Directions

Research into similar compounds is ongoing, with a focus on developing new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-23(2,3)20-11-9-19(10-12-20)22(26)24-21-13-15-25(16-14-21)17-18-7-5-4-6-8-18/h4-12,21H,13-17H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIODUZHNKRKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320846
Record name N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

334974-41-3
Record name N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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